1H-benzimidazole-2-carbonitrile

Medicinal Chemistry Drug Design QSAR

1H-Benzimidazole-2-carbonitrile (CAS 6868-37-7) is a heterocyclic aromatic organic compound consisting of a benzimidazole ring fused with a nitrile (-CN) group at the 2-position. This specific substitution pattern creates a versatile building block with distinct electronic properties and a calculated logP of 1.43, differentiating it from unsubstituted benzimidazole (logP ~1.32).

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
CAS No. 6868-37-7
Cat. No. B1270530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-benzimidazole-2-carbonitrile
CAS6868-37-7
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C#N
InChIInChI=1S/C8H5N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,(H,10,11)
InChIKeyVEKMJKMSTPFHQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-2-carbonitrile (CAS 6868-37-7): A Core Heterocyclic Scaffold and Synthetic Intermediate for Advanced Research


1H-Benzimidazole-2-carbonitrile (CAS 6868-37-7) is a heterocyclic aromatic organic compound consisting of a benzimidazole ring fused with a nitrile (-CN) group at the 2-position [1]. This specific substitution pattern creates a versatile building block with distinct electronic properties and a calculated logP of 1.43, differentiating it from unsubstituted benzimidazole (logP ~1.32) [2][3]. It is primarily valued as a precursor for synthesizing more complex, biologically active molecules, including fused heterocycles and derivatives with reported antimicrobial and antiproliferative properties .

Why Generic Benzimidazole Substitution Fails for 1H-Benzimidazole-2-carbonitrile (CAS 6868-37-7)


Substituting 1H-benzimidazole-2-carbonitrile with a generic benzimidazole derivative is not a viable strategy for research programs targeting specific downstream chemistries or biological outcomes. The 2-carbonitrile substituent is a critical modulator of both chemical reactivity and physicochemical properties. This group serves as a handle for further derivatization, including hydrolysis to carboxylic acids or amides, and reduction to amines . Furthermore, the presence of the nitrile group alters the electron density of the core ring, increasing lipophilicity relative to unsubstituted benzimidazole (logP 1.43 vs. 1.32) [1][2]. These differences can profoundly impact pharmacokinetic properties in derived drug candidates and synthetic routes in material science. Therefore, procurement decisions must be based on the specific 2-carbonitrile functionality, as analogs lacking this group will not provide the same chemical or biological starting point.

Quantitative Differentiation Guide: Selecting 1H-Benzimidazole-2-carbonitrile (6868-37-7) Over Closest Analogs


Lipophilicity (logP) Increase Over Parent Benzimidazole: Implications for Compound Properties

1H-Benzimidazole-2-carbonitrile exhibits a higher calculated partition coefficient (logP) compared to the unsubstituted benzimidazole core, indicating greater lipophilicity. The addition of the nitrile group at the 2-position increases the logP from approximately 1.32 for benzimidazole to 1.43 for the target compound [1][2].

Medicinal Chemistry Drug Design QSAR

Functional Group Reactivity: The Nitrile Handle as a Key Differentiator

Unlike benzimidazole, 1H-benzimidazole-2-carbonitrile possesses a nitrile group that enables specific synthetic transformations. This group can be hydrolyzed to yield benzimidazole-2-carboxylic acid or reduced to yield 1H-benzimidazole-2-amine, which are not directly accessible from the parent benzimidazole scaffold without additional steps . No direct comparative yield data for these specific transformations versus alternative synthetic routes was identified in accessible sources; this is a class-level inference based on well-established organic chemistry principles.

Synthetic Chemistry Medicinal Chemistry Organic Synthesis

Key Research and Industrial Applications for 1H-Benzimidazole-2-carbonitrile (6868-37-7)


Synthesis of Novel Antiproliferative Agents

1H-benzimidazole-2-carbonitrile serves as a key starting material for generating libraries of 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile derivatives. While the parent compound's direct activity is not quantified in accessible sources, this class of derived compounds has demonstrated significant in vitro antiproliferative activity against a panel of human tumor cell lines in NCI protocols [1]. The parent compound's value lies in its role as a versatile precursor for creating these biologically active, fused heterocyclic systems.

Agrochemical Lead Discovery and Fungicide Development

Research into 2-cyanobenzimidazoles has identified this class as having promising fungicidal and pesticidal activity. The parent compound, 1H-benzimidazole-2-carbonitrile, is a fundamental scaffold for creating new agrochemical agents. It has been shown to inhibit the growth of phytopathogenic fungi and bacteria, as well as inhibit a key plant enzyme, aspartate aminotransferase . This positions it as a critical starting point for developing novel crop protection agents.

Building Block for Proteasome Inhibitor Development

The benzimidazole-2-carbonitrile core is a recognized electrophilic warhead in fragment-based drug discovery. It has been incorporated into bidentate inhibitors targeting both constitutive and immunoproteasomes, where it contributes to submicromolar to low-micromolar inhibitory activities against key proteasome subunits [2]. This specific application highlights the scaffold's utility in advanced medicinal chemistry programs aimed at treating inflammation, autoimmune diseases, and hematologic malignancies.

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